ASM exhibits an unusual mechanism of action for a fungicide. It doesn't directly kill fungi but instead triggers a plant's systemic acquired resistance (SAR) response Wikipedia: Acibenzolar-S-methyl. SAR is a natural defense system where a plant exposed to a pathogen strengthens its defenses throughout its entire body National Institutes of Health: Systemic Acquired Resistance: . ASM activates genes involved in SAR, leading to the production of proteins that help the plant resist fungal infection PubChem: Acibenzolar-S-Methyl: .
Research has explored how ASM influences plant gene expression to activate SAR. Studies show that ASM increases the transcription (copying of DNA into RNA) of genes associated with SAR, such as W-box controlled genes, CAD1 (involved in defense signal transduction), NPR1 (a key regulator of SAR), and PR proteins (pathogenesis-related proteins with antifungal properties) PubChem: Acibenzolar-S-Methyl: . This enhanced gene expression strengthens the plant's overall defense system against fungal invaders.
Scientific investigations are examining the potential of ASM for controlling a broad spectrum of fungal diseases. While traditionally used against specific fungal diseases like downy mildew, bacterial spot, and blue mold US Environmental Protection Agency: Pesticides - Fact Sheet for Acibenzolar-S-Methyl: , research suggests it might be effective against various fungal pathogens affecting different crops PubChem: Acibenzolar-S-Methyl: . Further research is needed to determine the full range of fungal diseases ASM can help control.
Acibenzolar-S-Methyl is an organic compound classified as a plant activator and fungicide. It is recognized for its unique mechanism of action, which involves the induction of systemic acquired resistance in plants rather than direct toxicity to pathogens. This compound functions by activating the plant's natural defense mechanisms, similar to the roles played by salicylic acid and methyl jasmonate. Acibenzolar-S-Methyl is primarily used in agricultural settings to protect crops against various diseases, particularly those caused by fungi and bacteria .
Unlike traditional fungicides that directly target fungi, ASM acts as a plant activator. It triggers a process known as systemic acquired resistance (SAR), whereby the plant's defense mechanisms are primed throughout its tissues []. This activation involves complex signaling pathways mediated by salicylic acid and other signaling molecules []. Upon exposure to a pathogen, the pre-activated plant defense system is able to mount a more rapid and robust response, leading to enhanced resistance against a broad spectrum of fungal diseases [].
The synthesis of Acibenzolar-S-Methyl involves several chemical transformations. The initial step typically includes the reaction of methyl 2-chloro-3-nitrobenzoate with benzyl mercaptan to form a thioether. This intermediate undergoes catalytic hydrogenation to yield 3-amino-2-benzylthiobenzoic acid methyl ester. Subsequent reactions convert this product into the desired thioester form through hydrolysis and transformation into the S-methyl thioester via acid chloride formation .
Acibenzolar-S-Methyl exhibits significant biological activity by activating systemic acquired resistance pathways in plants. This activation leads to the production of pathogenesis-related proteins that enhance the plant's ability to fend off pathogens. Studies have shown that Acibenzolar-S-Methyl can effectively suppress disease symptoms in various crops, including Japanese radish infected with Pseudomonas cannabina pv. alisalensis. The compound has also been linked to stomatal closure, which prevents pathogen invasion through the production of reactive oxygen species .
The synthesis of Acibenzolar-S-Methyl can be summarized in the following steps:
Acibenzolar-S-Methyl stands out due to its specific role as a synthetic analog of salicylic acid that activates plant defenses without directly affecting pathogens, making it an innovative tool for sustainable agriculture .
Research indicates that Acibenzolar-S-Methyl interacts with various metabolic pathways within plants. It enhances the expression of defense-related genes and promotes the accumulation of compounds such as polyphenols and antioxidants, which are crucial for stress tolerance during pathogen attacks. Studies have shown that Acibenzolar-S-Methyl can also improve tolerance to abiotic stresses like heat and drought by modulating protein synthesis and metabolite accumulation .
Acibenzolar-S-Methyl represents a unique benzothiadiazole derivative with well-defined chemical characteristics. The International Union of Pure and Applied Chemistry nomenclature designates this compound as S-methyl 1,2,3-benzothiadiazole-7-carbothioate [1] [2]. The compound possesses the molecular formula C₈H₆N₂OS₂, corresponding to a molecular weight of 210.27-210.28 grams per mole [1] [3] [4].
The structural identity is further characterized by its Chemical Abstracts Service number 135158-54-2 [1] [2], which serves as the universal identifier for this specific molecular entity. The Simplified Molecular Input Line Entry System notation is represented as CSC(=O)C1=C2C(=CC=C1)N=NS2 [1] [2], providing a linear representation of the molecular structure. The International Chemical Identifier Key UELITFHSCLAHKR-UHFFFAOYSA-N [1] [2] offers an additional standardized identifier for database searches and chemical informatics applications.
The molecular architecture consists of a benzothiadiazole core structure with a methyl thiocarbonyl substituent at the 7-position. This arrangement creates a heterocyclic aromatic system incorporating both nitrogen and sulfur heteroatoms within the fused ring system. The thioester functional group contributes significantly to the compound's chemical reactivity and biological activity profiles [3].
The crystallographic properties of Acibenzolar-S-Methyl reveal a well-defined solid-state structure characterized by specific physical parameters. The compound crystallizes as an odorless, white to beige fine crystalline powder [5]. The melting point has been precisely determined as 132.9 ± 0.1 degrees Celsius [5], indicating good thermal stability under normal conditions. The relative density measures 1.54 grams per cubic centimeter at 22 degrees Celsius [5], reflecting the compact molecular packing within the crystal lattice.
Surface tension measurements indicate that pure Acibenzolar-S-Methyl exhibits a surface tension of 70.7 millinewtons per meter at 20.5 degrees Celsius when measured at 90 percent saturation concentration in water [5]. Importantly, the compound demonstrates no surface-active properties, indicating minimal impact on interfacial phenomena in aqueous systems.
Spectroscopic characterization provides detailed insights into the electronic structure and molecular transitions. Ultraviolet spectroscopy reveals three distinct absorption maxima with corresponding molecular extinction coefficients [5]. The compound exhibits strong absorption at 253.2 nanometers with a molecular extinction coefficient of 14,700 liters per mole per centimeter, moderate absorption at 287.6 nanometers with a coefficient of 5,400 liters per mole per centimeter, and strong absorption at 323.8 nanometers with a coefficient of 7,200 liters per mole per centimeter [5]. Notably, no absorption maximum occurs between 400 and 750 nanometers, indicating the absence of visible light absorption characteristics [5].
The photochemical properties demonstrate significant sensitivity to ultraviolet radiation. Quantum yield measurements reveal values of 0.0356 at 289 nanometers and 0.0208 at 327 nanometers [5]. These quantum yield values correspond to calculated rate constants of 1.46 per hour and 0.802 per hour, with corresponding half-lives of 0.47 hours and 0.86 hours respectively [5].
The solubility profile of Acibenzolar-S-Methyl demonstrates pronounced variation across different solvent systems. In aqueous media, the compound exhibits limited solubility with a measured value of 7.7 milligrams per liter at 25 degrees Celsius [5] [6] [7], classifying it as practically insoluble in water. This low aqueous solubility correlates with the compound's lipophilic character, as evidenced by a logarithmic partition coefficient (log Kow) of 3.1 between n-octanol and water [5] [7].
Organic solvent solubility varies dramatically depending on solvent polarity and chemical compatibility. In nonpolar solvents, n-hexane dissolves 1.3 grams per liter [5], while the moderately polar methanol accommodates 4.2 grams per liter [5]. Intermediate polarity solvents show enhanced solubility, with n-octanol dissolving 5.4 grams per liter [5]. More polar organic solvents demonstrate substantially higher solubility values: ethyl acetate dissolves 25 grams per liter, acetone accommodates 28 grams per liter, and toluene dissolves 36 grams per liter [5]. The highest solubility occurs in dichloromethane at 160 grams per liter [5], reflecting optimal molecular interactions between the compound and this chlorinated solvent.
Stability characteristics reveal significant dependence on environmental conditions, particularly hydrogen ion concentration. Under acidic conditions at hydrogen ion concentration corresponding to 5.0, the compound exhibits remarkable stability with a calculated half-life of 3.8 years [5] [8]. At neutral conditions (hydrogen ion concentration corresponding to 7.0), the degradation half-life decreases to 162 days [5] [8]. Under alkaline conditions (hydrogen ion concentration corresponding to 9.0), stability decreases dramatically with a half-life of only 19 hours [5] [8].
Volatility properties position Acibenzolar-S-Methyl as a moderately volatile compound. The vapor pressure measures 4.6 × 10⁻⁴ Pascal at 25 degrees Celsius [5], indicating limited but measurable vapor phase presence under standard conditions. The calculated Henry's law constant of 1.3 × 10⁻² Pascal cubic meter per mole [5] suggests moderate potential for air-water partitioning, with implications for environmental fate and transport processes.
Photolytic degradation represents a significant pathway for compound transformation under environmental conditions. At a concentration of 1.91 milligrams per kilogram in acetate buffer (hydrogen ion concentration corresponding to 5.12), the photolytic half-life under light-dark cycling conditions (12 hours light, 12 hours dark) measures 0.9 hours at 25 degrees Celsius [5]. No photolysis products exceeding 10 percent of the parent compound were identified during these studies [5].
Irritant;Environmental Hazard